![molecular formula C28H21ClN2O4 B10874725 10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874725.png)
10-[(4-chlorophenyl)carbonyl]-3,11-di(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and two furan rings. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves several steps. One common method includes the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction is typically carried out under reflux conditions with a catalytic amount of acetic acid. The process may also involve microwave activation to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings and the chlorobenzoyl group, using reagents like halogens or nucleophiles.
Acylation and Alkylation: These reactions can be carried out using acyl chlorides or alkyl halides in the presence of a base.
Scientific Research Applications
10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anxiolytic and antidepressant agent.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including neurotransmitter receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar compounds include other dibenzodiazepines such as clozapine and diazepam. Compared to these compounds, 10-(4-CHLOROBENZOYL)-3,11-DI(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has unique structural features, such as the presence of furan rings and a chlorobenzoyl group, which may contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C28H21ClN2O4 |
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Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6,9-bis(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H21ClN2O4/c29-19-11-9-17(10-12-19)28(33)31-22-6-2-1-5-20(22)30-21-15-18(24-7-3-13-34-24)16-23(32)26(21)27(31)25-8-4-14-35-25/h1-14,18,27,30H,15-16H2 |
InChI Key |
KCSYPUBIUTYNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origin of Product |
United States |
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